molecular formula C10H7NO2 B8813145 5-(Furan-3-yl)nicotinaldehyde CAS No. 1346687-21-5

5-(Furan-3-yl)nicotinaldehyde

Cat. No. B8813145
Key on ui cas rn: 1346687-21-5
M. Wt: 173.17 g/mol
InChI Key: IWQGVFXKAQXXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642237B1

Procedure details

A solution of 3-Bromo-5-pyridinecarboxaldehyde from Example 59 Step D (200 mg, 1.08 mmol) and tetrakis(triphenylphosphine)palladium(0) (70 mg, 0.06 mmol) in DME (5 mL) was stirred at room temperature for 5 minutes. Thiophene-3-boronic acid (141 mg, 1.08 mmol) was added and the stirring was continued for 10 more minutes. Then, sodium carbonate solution (2 M, 5 mL) was added and the reaction mixture was heated to refluxed for 12 hours. After it was cooled to room temperature, the reaction mixture was distributed between ethyl acetate (50 mL) and water (50 mL). The organic layer was dried over anhydrous sodium sulfate, concentrated, and purified on preparative TLC (2000 microns, hexanes/ethyl acetate=1/1) to get 5-(3-furanyl)-3-pyridinecarboxaldehyde as a pale solid. 1H NMR (CDCl3, 300 MHz): δ10.18 (s, 1 H), 9.11 (d, J=2.1 Hz, 1 H), 8.98 (d, J=1.8 Hz, 1 H), 8.33 (t, J=2.1 Hz, 1 H), 7.44 (dd, J=1.2, 1.5 Hz, 1 H), 7.44-7.52 (m, 2 H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:8]=[O:9])[CH:7]=1.S1C=CC(B(O)O)=C1.C(=O)([O-])[O-].[Na+].[Na+].[C:24]([O:27][CH2:28][CH3:29])(=O)[CH3:25]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[O:27]1[CH:28]=[CH:29][C:25]([C:2]2[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[N:4][CH:3]=2)=[CH:24]1 |f:2.3.4,^1:39,41,60,79|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
70 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
141 mg
Type
reactant
Smiles
S1C=C(C=C1)B(O)O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxed for 12 hours
Duration
12 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on preparative TLC (2000 microns, hexanes/ethyl acetate=1/1)

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C=1C=C(C=NC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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